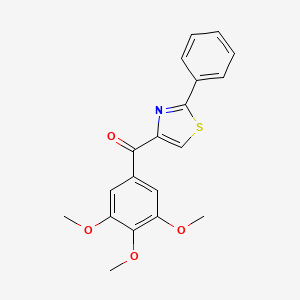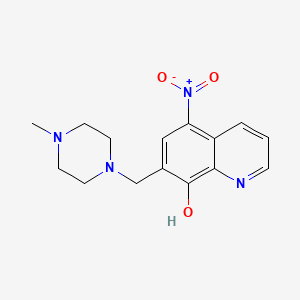
8-Quinolinol, 7-((4-methyl-1-piperazinyl)methyl)-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Quinolinol, 7-((4-methyl-1-piperazinyl)methyl)-5-nitro- is a chemical compound that belongs to the family of quinoline derivatives. It has been studied extensively for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Antifungal Activity
8-Quinolinol derivatives demonstrate significant antifungal activity. For instance, compounds like 5-, 7-, and 5,7-substituted 2-Methyl-8-Quinolinols have been tested against a variety of fungi, including Aspergillus niger and Trichophyton mentagrophytes, showing notable fungitoxic properties (Gershon, Parmegiani, & Godfrey, 1972).
Antibacterial Agents
Quinolinol derivatives have been synthesized and evaluated as potential antibacterial agents. Notably, 7-Piperazinylquinolones with methylene-bridged nitrofuran scaffolds have shown effectiveness against various bacteria like E. coli and Staphylococcus aureus (Emami et al., 2013).
Antimicrobial Activity of Metal Chelates
The metal chelates of 8-quinolinol derivatives exhibit antimicrobial activity. For example, the synthesis and characterization of metal chelates of 5-(4-Methyl piperazinyl methylene)-8-hydroxy quinoline demonstrated this property (Patel & Vohra, 2006).
Synthesis and Characterization
The synthesis and characterization of various substituted 8-quinolinols, including those with nitro groups, have been extensively researched. This includes studying their chemical properties and potential applications in various fields (Gershon & McNeil, 1972).
Transition Metal Complexes
Transition metal complexes involving 8-quinolinol derivatives have been synthesized and characterized, exploring their potential in various chemical and pharmaceutical applications. For instance, the study of technetium(V) 8-quinolinolates has contributed significantly to understanding these complexes' structure and properties (Wilcox, Heeg, & Deutsch, 1984).
Propiedades
Número CAS |
74440-59-8 |
|---|---|
Nombre del producto |
8-Quinolinol, 7-((4-methyl-1-piperazinyl)methyl)-5-nitro- |
Fórmula molecular |
C15H18N4O3 |
Peso molecular |
302.33 g/mol |
Nombre IUPAC |
7-[(4-methylpiperazin-1-yl)methyl]-5-nitroquinolin-8-ol |
InChI |
InChI=1S/C15H18N4O3/c1-17-5-7-18(8-6-17)10-11-9-13(19(21)22)12-3-2-4-16-14(12)15(11)20/h2-4,9,20H,5-8,10H2,1H3 |
Clave InChI |
AUOKRHZCQHVDBC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
SMILES canónico |
CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Otros números CAS |
74440-59-8 |
Sinónimos |
7-[(4-Methyl-1-piperazinyl)methyl]-5-nitro-8-quinolinol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



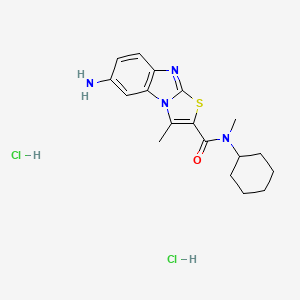
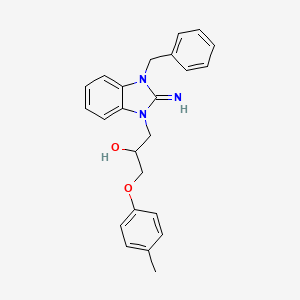
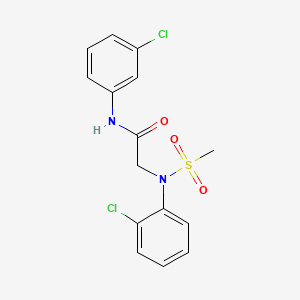
![6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one](/img/structure/B1663102.png)
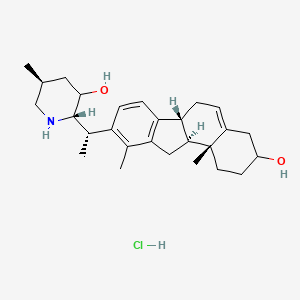
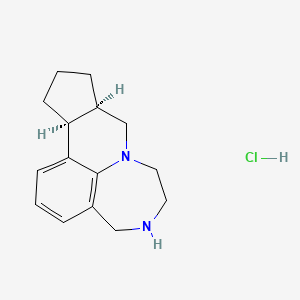
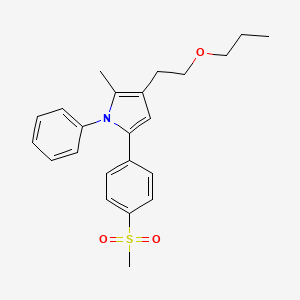
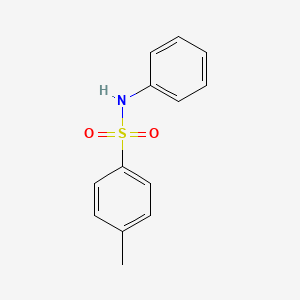
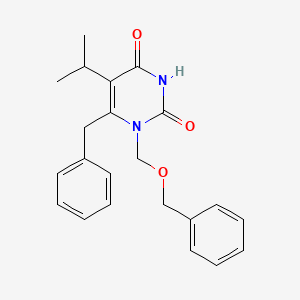
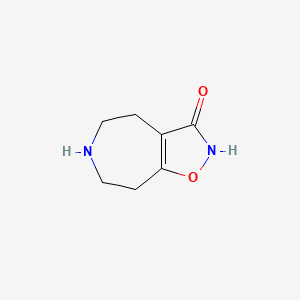
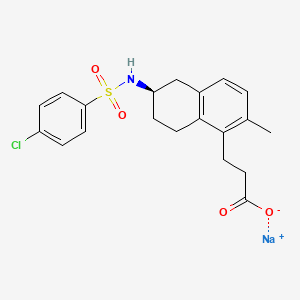
![Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate](/img/structure/B1663117.png)
![6-(4-Chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1663118.png)
